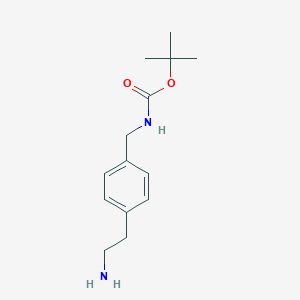

4-Boc-aminomethylphenethylamine

Overview

Description

Synthesis Analysis 4-Boc-aminomethylphenethylamine, a derivative of phenethylamine, is synthesized through various chemical reactions that involve the functionalization of amino acids or their derivatives. For instance, starting from Boc-o-aminomethylphenylalanine, a solution-phase parallel synthesis of 2,4-substituted 4-amino-1,2,4,5-tetrahydro-2-benzazepine-3-ones is described, showcasing a method to synthesize complex structures from simpler Boc-protected amino acids (Van den Eynde et al., 2004). Similarly, 4-Amino-3-(aminomethyl)benzoic acid and its protected derivatives highlight the utility of Boc protection in synthesizing novel amino acids for pseudopeptide synthesis (Pascal et al., 2000).

Molecular Structure Analysis The molecular structure of this compound derivatives is characterized by the presence of Boc (tert-butyloxycarbonyl) group, protecting the amino function, and a phenethylamine backbone. The structure analysis reveals the versatility of the Boc group in facilitating the synthesis of complex molecules by protecting the amino group during reaction sequences, thus allowing for selective functionalization and deprotection steps.

Chemical Reactions and Properties The chemical properties of this compound derivatives are significantly influenced by the Boc group. For instance, the Boc group allows for selective deprotection under acidic conditions, enabling subsequent functionalization of the amino group (Baburaj & Thambidurai, 2012). Moreover, these compounds can undergo various chemical reactions, such as reductive amination, cyclization, and acylation, demonstrating their reactivity and utility in synthetic chemistry.

Safety and Hazards

When handling 4-Boc-aminomethylphenethylamine, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured . All sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name |

tert-butyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12-6-4-11(5-7-12)8-9-15/h4-7H,8-10,15H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWRVUTMSVABGBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

187283-19-8 | |

| Record name | 1,1-Dimethylethyl N-[[4-(2-aminoethyl)phenyl]methyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187283-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

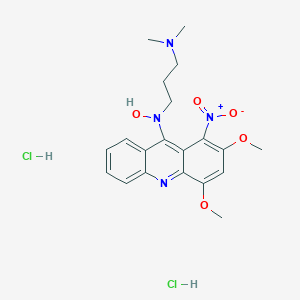

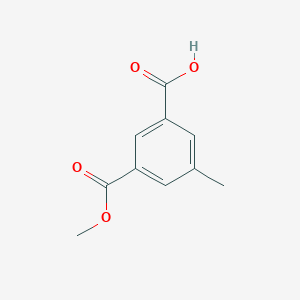

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B63243.png)